molecular formula C12H14INO3 B8173707 (2-Iodo-5-methoxyphenyl)(morpholino)methanone

(2-Iodo-5-methoxyphenyl)(morpholino)methanone

Cat. No.: B8173707
M. Wt: 347.15 g/mol
InChI Key: WGZVETJTAJRVJF-UHFFFAOYSA-N
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Description

(2-Iodo-5-methoxyphenyl)(morpholino)methanone is a chemical compound that features a unique combination of an iodo-substituted phenyl ring, a methoxy group, and a morpholino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-5-methoxyphenyl)(morpholino)methanone typically involves the iodination of a methoxy-substituted phenyl ring followed by the introduction of a morpholino group. One common synthetic route includes:

    Iodination: The starting material, 2-methoxyphenol, is iodinated using iodine and an oxidizing agent such as sodium iodate.

    Formation of Methanone: The iodinated product is then reacted with a morpholine derivative in the presence of a suitable catalyst to form the methanone linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-5-methoxyphenyl)(morpholino)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while the methanone moiety can undergo reduction to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce quinones.

Scientific Research Applications

(2-Iodo-5-methoxyphenyl)(morpholino)methanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Iodo-5-methoxyphenyl)(morpholino)methanone involves its interaction with molecular targets such as enzymes and receptors. The iodo group can participate in halogen bonding, while the morpholino group can enhance solubility and bioavailability. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)(morpholino)methanone
  • (4-Bromophenyl)(morpholino)methanone
  • 2-(2-Methoxyphenyl)morpholine hydrochloride

Uniqueness

(2-Iodo-5-methoxyphenyl)(morpholino)methanone is unique due to the presence of the iodo group, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications where such interactions are crucial.

Properties

IUPAC Name

(2-iodo-5-methoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO3/c1-16-9-2-3-11(13)10(8-9)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZVETJTAJRVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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